Jamaicin

Description

Properties

IUPAC Name |

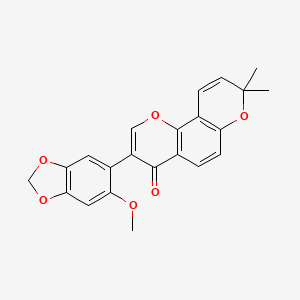

3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6/c1-22(2)7-6-12-16(28-22)5-4-13-20(23)15(10-25-21(12)13)14-8-18-19(27-11-26-18)9-17(14)24-3/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITLAWYGGVAFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4OC)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jamaicin: A Technical Guide to Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jamaicin is a rotenoid-type isoflavonoid with significant biological activity, primarily found in the plant genus Piscidia. Historically used for its sedative and analgesic properties, this compound is a subject of growing interest in modern pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a framework for its quantitative analysis. It includes hypothetical experimental protocols and visualizations of the biosynthetic pathway and experimental workflows to facilitate further research and development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Leguminosae (Fabaceae) family. The primary and most well-documented natural source is the Jamaican Dogwood tree.

-

Primary Species:

-

Plant Part:

-

Key Bioactive Constituents of Piscidia piscipula:

-

Isoflavonoids: this compound, ichtynone, piscidone, rotenone, sumatrol, and lisetin are among the major isoflavonoids identified in the plant.[7][8]

-

Other Compounds: The plant also contains glycosides (piscidin), organic acids, tannins, and β-sitosterol, which may contribute to its overall pharmacological profile.[5][8]

-

Biosynthesis of this compound

This compound, as an isoflavonoid, is synthesized via the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. This pathway is particularly well-characterized in leguminous plants. The biosynthesis begins with the amino acid phenylalanine.

The key steps are:

-

Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1][9][10]

-

Flavonoid Synthesis: 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA by Chalcone synthase (CHS) to form naringenin chalcone. This is then isomerized by Chalcone isomerase (CHI) to produce the flavanone naringenin, a critical intermediate.[11]

-

Isoflavonoid Branch (Legume-Specific): The key step differentiating isoflavonoid synthesis is the 2,3-aryl migration of the B-ring, catalyzed by Isoflavone synthase (IFS), which converts the flavanone (naringenin) into a 2-hydroxyisoflavanone intermediate.[12]

-

Final Steps: This intermediate is then dehydrated by Isoflavone dehydratase (HID) to form the basic isoflavone skeleton (e.g., genistein). Subsequent modifications such as hydroxylation, methylation, and prenylation by various enzymes lead to the formation of complex isoflavonoids like this compound.

Extraction Methodologies

The extraction of this compound from Piscidia root bark can be achieved through various methods. As an isoflavonoid, this compound is moderately polar. The choice of solvent and technique is critical for achieving high yield and purity.

Sample Preparation

-

Harvesting: The root bark of Piscidia piscipula should be harvested, preferably during the flowering season, as anecdotal evidence suggests higher potency.[3]

-

Drying: The collected bark must be dried to reduce moisture content, which prevents microbial degradation and improves extraction efficiency. Air-drying in a shaded, well-ventilated area or oven-drying at low temperatures (40-50°C) is recommended.

-

Grinding: The dried bark should be ground into a fine powder (e.g., 20-40 mesh) to increase the surface area for solvent penetration.

Extraction Techniques

Both conventional and modern extraction techniques can be employed. Modern techniques are generally preferred for their higher efficiency and reduced consumption of time and solvents.[13]

| Technique | Solvent(s) | Advantages | Disadvantages |

| Soxhlet Extraction | Ethanol, Methanol, Petroleum Ether | High extraction efficiency due to continuous cycling of fresh solvent.[14] | Time-consuming; potential for thermal degradation of labile compounds. |

| Maceration | 70% Ethanol, Methanol | Simple, low-cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency, requires large solvent volumes.[13] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Fast, efficient, reduced solvent consumption, operates at lower temperatures.[15] | Requires specialized equipment; localized heating can occur. |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Very fast, highly efficient, significantly reduced solvent usage.[16] | Requires microwave-transparent vessels; potential for localized thermal stress. |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvent (e.g., Ethanol) | Highly selective, solvent-free final product, low operating temperatures. | High initial equipment cost; may have lower efficiency for more polar compounds without a co-solvent.[14] |

Experimental Protocols

The following sections provide detailed model protocols for the extraction, isolation, and analysis of this compound. These are generalized procedures based on established methods for isoflavonoid research and should be optimized for specific laboratory conditions.

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Initial Purification

This protocol describes a modern, efficient method for obtaining a crude extract enriched with this compound.

Workflow Diagram:

Methodology:

-

Preparation: Weigh 20 g of finely powdered, dried Piscidia piscipula root bark.

-

Extraction:

-

Place the powder in a 500 mL flask and add 400 mL of 80% aqueous ethanol.

-

Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.

-

Conduct the extraction for 60 minutes at a controlled temperature of 45°C.

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed, yielding a thick aqueous suspension.

-

Liquid-Liquid Partitioning:

-

Resuspend the aqueous concentrate in 200 mL of deionized water.

-

Transfer the suspension to a separatory funnel and perform liquid-liquid extraction three times with 150 mL of ethyl acetate each time.

-

Combine the ethyl acetate fractions, as isoflavonoids like this compound will preferentially partition into this phase.

-

-

Final Product: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness to obtain a crude, this compound-enriched extract.

Protocol 2: Isolation by Column Chromatography and Analysis by HPLC

This protocol details the purification of this compound from the crude extract and its subsequent quantification.

Methodology:

-

Column Preparation:

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system, such as hexane.

-

Dissolve the crude extract from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

-

Chromatographic Separation:

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:Ethyl Acetate from 95:5 to 70:30).

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system and UV visualization (254 nm).

-

-

Fraction Pooling: Combine fractions that show a prominent spot corresponding to the expected polarity of this compound. Evaporate the solvent to yield a purified fraction.

-

HPLC Quantification:

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis or Diode-Array Detector (DAD).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, start with 30% acetonitrile and increase to 80% over 30 minutes.

-

Detection: Monitor the eluent at a wavelength where isoflavonoids show strong absorbance, typically around 260 nm.

-

Quantification: Prepare a calibration curve using a purified this compound standard. Inject the purified sample and quantify the this compound content by comparing its peak area to the standard curve.

-

Bioactivity and Potential Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, its traditional uses and preliminary studies suggest several areas of biological activity.[7][17] The known sedative, analgesic, and antispasmodic effects point towards interactions with the central and peripheral nervous systems.

Hypothesized Mechanisms of Action:

-

GABAergic System Modulation: Like many sedatives, this compound may potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, by interacting with GABA-A receptors.

-

Ion Channel Inhibition: Analgesic and muscle-relaxant effects could be mediated through the blockade of voltage-gated sodium or calcium channels in neurons and muscle cells, reducing excitability.

-

Anti-inflammatory Pathways: Reported anti-inflammatory effects may involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulation of signaling pathways such as the NF-κB pathway.

A general workflow for screening natural products like this compound for bioactivity is presented below.

Conclusion and Future Directions

This compound remains a promising natural product with a rich history of traditional use and a pharmacological profile that warrants further investigation. This guide provides a foundational framework for researchers to explore its natural sources and develop robust extraction and analysis protocols. Key research gaps remain, particularly the lack of quantitative yield data and a definitive understanding of its molecular mechanisms. Future research should focus on:

-

Quantitative Profiling: Systematically comparing this compound content in different Piscidia species, plant parts, and geographical locations.

-

Optimization of Extraction: Performing comparative studies of different extraction methods to maximize this compound yield.

-

Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its sedative, analgesic, and antispasmodic effects.

-

Preclinical Development: Conducting comprehensive in vivo studies to establish the safety and efficacy profile of purified this compound for potential therapeutic applications.

References

- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. herbs2000.com [herbs2000.com]

- 3. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innerpath.com.au [innerpath.com.au]

- 6. researchgate.net [researchgate.net]

- 7. restorativemedicine.org [restorativemedicine.org]

- 8. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 9. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 10. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of various extraction techniques for isolation and determination of isoflavonoids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. Comparison of extraction methods for the quantification of selected phytochemicals in peanuts (Arachis hypogaea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Herb Spotlight: Piscidia piscipula (Jamaican Dogwood) – Lamberton [roblamberton.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.